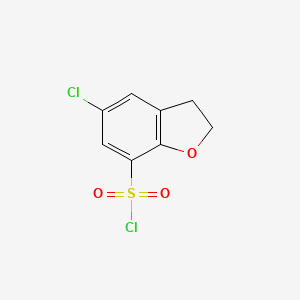
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Descripción general
Descripción
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is a versatile chemical compound widely used in scientific research due to its diverse applications in organic synthesis and medicinal chemistry. It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is C8H6Cl2O3S . The InChI code is 1S/C8H7ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is a powder at room temperature . The molecular weight is 253.10 .Aplicaciones Científicas De Investigación
Anticancer Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzofuran derivatives have shown significant anticancer activities . For example, some substituted benzofurans have demonstrated dramatic anticancer activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro (e.g., in cell lines) and in vivo (e.g., in animal models) for their anticancer effects .
- Results or Outcomes : One compound was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of the compound as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro for their antimicrobial effects .
- Results or Outcomes : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Antioxidant Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzofuran derivatives have been found to exhibit antioxidant activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro for their antioxidant effects .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is generally expected that these compounds would reduce oxidative stress .
Antiviral Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Some benzofuran compounds have shown antiviral activities. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro (e.g., in cell lines) and in vivo (e.g., in animal models) for their antiviral effects .
- Results or Outcomes : The specific compound is expected to be an effective therapeutic drug for hepatitis C disease .
Use in Dye Stuff
- Scientific Field : Industrial Chemistry .
- Application Summary : Benzofuran derivatives can be used in the production of dyestuff .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then used in the production of dyes .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is generally expected that these compounds would contribute to the color and other properties of the dyes .
Use in Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid, a benzofuran derivative, can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically this compound would be synthesized and then used in the synthesis of Prucalopride .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is generally expected that this compound would contribute to the efficacy of Prucalopride .
Antifungal Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzofuran derivatives have been found to exhibit antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro for their antifungal effects .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is generally expected that these compounds would inhibit the growth of fungi .
Anti-inflammatory Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Some benzofuran compounds have shown anti-inflammatory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then tested in vitro (e.g., in cell lines) and in vivo (e.g., in animal models) for their anti-inflammatory effects .
- Results or Outcomes : The specific compound is expected to reduce inflammation .
Use in Sanitizers
- Scientific Field : Industrial Chemistry .
- Application Summary : Benzofuran derivatives can be used in the production of sanitizers .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then used in the production of sanitizers .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is generally expected that these compounds would contribute to the sanitizing properties .
Use in Corrosion Inhibitors
- Scientific Field : Industrial Chemistry .
- Application Summary : Benzofuran derivatives can be used in the production of corrosion inhibitors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, typically these compounds would be synthesized and then used in the production of corrosion inhibitors .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, it is generally expected that these compounds would contribute to the corrosion inhibiting properties .
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. The hazard statements include H302, H335, and H314, which indicate that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage. The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMCTGCKAMOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
CAS RN |
1461708-46-2 | |
| Record name | 5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



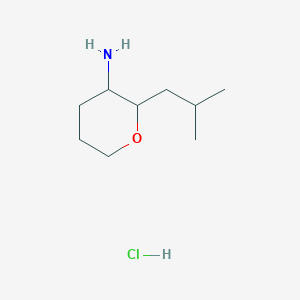
![2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B1430485.png)
![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
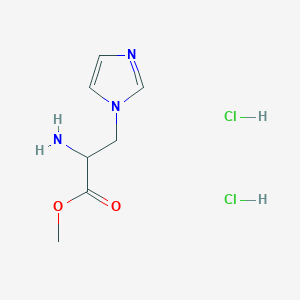
![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)
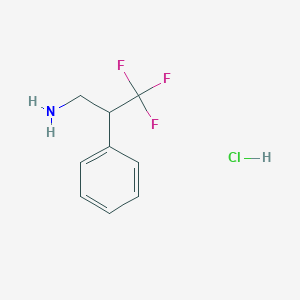
![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)

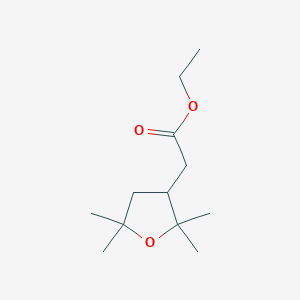
![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)
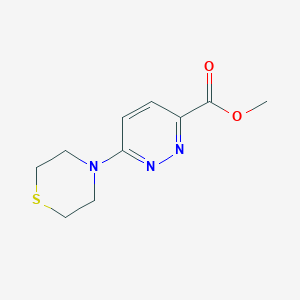

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)
